![molecular formula C4H3ClN2O B1614362 2-Chloro-1H-imidazole-5-carbaldehyde CAS No. 1333235-40-7](/img/structure/B1614362.png)
2-Chloro-1H-imidazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of “2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” starts from valeronitrile and methanol in the presence of acetyl chloride . This approach avoids the environmental pollution from hydrogen chloride gas and permits the easy control of the reaction conditions .Molecular Structure Analysis
The molecular formula of “2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” is C8H11ClN2O . The InChI Key is JLVIHQCWASNXCK-UHFFFAOYSA-N . The SMILES string is CCCCC1=NC(C=O)=C(Cl)N1 .Chemical Reactions Analysis
“2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” may be used in the preparation of symmetrical esters of dialkyl .Physical And Chemical Properties Analysis
“2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” is a crystalline powder . It has a melting point of 99°C . The molecular weight is 186.64 g/mol .Scientific Research Applications
Synthesis of Fused Ring Heterocycles
The compound 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a derivative of 2-Chloro-1H-imidazole-5-carbaldehyde, has been used for the synthesis of tricyclic heterocycles. This synthesis involves substituting the chlorine atom with an unsaturated thiolate or alkoxide, transforming the aldehyde function into a 1,3-dipole, and using Chloramine-T for the generation of 1,3-dipoles. This method is significant for constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Copper-Catalyzed Oxidative Coupling
A practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which includes 2-Chloro-1H-imidazole-5-carbaldehyde derivatives, was developed using a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method features preservation of the aldehyde group, inexpensive catalysts, high atom economy, and mild conditions (Li et al., 2015).
Antitumor Activity
N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, which are chemically related to 2-Chloro-1H-imidazole-5-carbaldehyde, showed promising antitumor activity against Ehrlich ascites tumor cells in vivo. These compounds also inhibited cellular proliferation and induced apoptosis, making them potential candidates for anticancer therapies (Kumar et al., 2007).
Conversion into Imidazolones
The oxidative conversion of 1H-imidazole and 2-substituted imidazoles to corresponding imidazolones, including derivatives of 2-Chloro-1H-imidazole-5-carbaldehyde, has been studied. This method offers mild reaction conditions, cost-effectiveness, short reaction time, ease of isolation of products, and the use of eco-friendly reagents (Manjunatha & Puttaswamy, 2016).
Anti-inflammatory Activity
Microwave-assisted synthesis of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, similar to 2-Chloro-1H-imidazole-5-carbaldehyde, demonstrated anti-inflammatory activity. Some of these compounds showed potent activity comparable to standard drugs in a rat model (Gaonkar, Rai, & Shetty, 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1H-imidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGRRSOGWDXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648050 | |
Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1H-imidazole-5-carbaldehyde | |
CAS RN |
1333235-40-7 | |
Record name | 2-Chloro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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